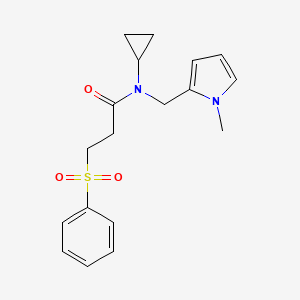

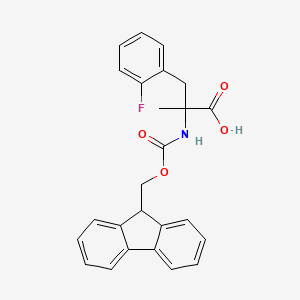

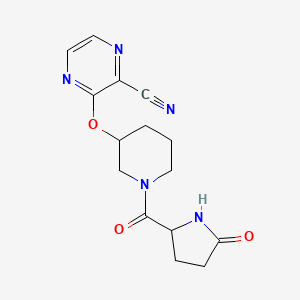

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(phenylsulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(phenylsulfonyl)propanamide is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling pathways, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis in animal models of type 2 diabetes.

Scientific Research Applications

Cyclopropane as a Structural Element in Medicinal Chemistry

Cyclopropanes are integral to medicinal chemistry due to their unique spatial, electronic properties, and high metabolic stability. This stability makes them an attractive feature in the design of drug compounds, as illustrated by the development of methods for the direct cyclopropyl group transfer onto nitrogen atoms in heterocycles or amides, highlighting their significance in pharmaceutical research Gagnon et al., 2007.

Synthesis of Polyalkylated Cyclopropane Derivatives

Research efforts have been directed towards the enantioselective synthesis of cyclopropanes, with new methodologies continuing to evolve. Techniques such as halomethylmetal-mediated cyclopropanation, transition-metal-catalyzed decomposition of diazo compounds, nucleophilic addition/ring closure sequence, and the hydro and carbometalation reaction of strained cyclopropene derivatives are pivotal. These methods underline the ongoing innovation in synthesizing enantiomerically enriched cyclopropanes for diverse scientific applications Abramovitch et al., 2008.

N-Radical-Initiated Cyclization and Sulfur Dioxide Insertion

An N-radical-initiated cyclization process that involves the sulfonylation of unactivated alkenes through the insertion of sulfur dioxide under photoinduced catalyst-free conditions has been developed. This method efficiently produces sulfonated 3,4-dihydro-2H-pyrroles, showcasing a novel approach in cyclization reactions that can be employed in synthetic chemistry for generating structurally diverse compounds Mao et al., 2017.

Antimicrobial Applications of Sulfonamide Moieties

The synthesis of heterocyclic compounds incorporating sulfamoyl moiety suitable for antimicrobial agents has been explored. This research highlights the potential of incorporating cyclopropane and related structures in developing new antimicrobial agents, demonstrating the broader applicability of these compounds in addressing resistance issues in microbial pathogens Darwish et al., 2014.

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-19-12-5-6-16(19)14-20(15-9-10-15)18(21)11-13-24(22,23)17-7-3-2-4-8-17/h2-8,12,15H,9-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFPDTBEQTYGIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-acetyl-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2760893.png)

![N-(Cyanomethyl)-2-[(3-ethoxyspiro[3.4]octan-1-yl)-methylamino]acetamide](/img/structure/B2760898.png)

![{1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol](/img/structure/B2760901.png)

![5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B2760904.png)

![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2760905.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2760907.png)